molecular formula C14H20N4O5S B10933102 2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide

2-[4-(ethylsulfonyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide

Cat. No.: B10933102
M. Wt: 356.40 g/mol
InChI Key: PRXZWXCGCGDUOR-UHFFFAOYSA-N
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Description

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(3-NITROPHENYL)ACETAMIDE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step involves the aza-Michael addition between diamine and the in situ generated sulfonium salt . This reaction typically requires basic conditions and can be carried out using various protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Methods such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(3-NITROPHENYL)ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(3-NITROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(3-NITROPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of the ethylsulfonyl and nitrophenyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N4O5S

Molecular Weight

356.40 g/mol

IUPAC Name

2-(4-ethylsulfonylpiperazin-1-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C14H20N4O5S/c1-2-24(22,23)17-8-6-16(7-9-17)11-14(19)15-12-4-3-5-13(10-12)18(20)21/h3-5,10H,2,6-9,11H2,1H3,(H,15,19)

InChI Key

PRXZWXCGCGDUOR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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